Triethylboroxine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

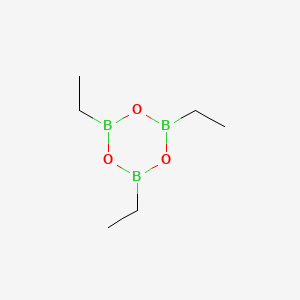

Structure

2D Structure

Propiedades

IUPAC Name |

2,4,6-triethyl-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15B3O3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRPRGWIJQKENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15B3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343077 | |

| Record name | Triethylboroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3043-60-5 | |

| Record name | Triethylboroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | triethyl-1,3,5,2,4,6-trioxatriborinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Triethylboroxine from Triethylborane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of triethylboroxine from its precursor, triethylborane. This compound, a six-membered ring compound containing alternating boron and oxygen atoms, each boron atom being substituted with an ethyl group, is a valuable reagent in organic synthesis and materials science. This document details the primary synthetic methodologies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Triethylborane is a versatile organoborane reagent. Its conversion to this compound can be achieved through two principal pathways: the reaction with boron oxide and the controlled hydrolysis or oxidation of triethylborane. The choice of method often depends on the desired purity, scale, and available starting materials. Careful control of reaction conditions is crucial in both methods to achieve high yields and purity.

Synthetic Methodologies

Reaction of Triethylborane with Boron Oxide

This method involves the direct reaction of triethylborane with boron oxide (B₂O₃). The reaction proceeds by the insertion of boron-oxygen bonds from boron oxide into the boron-carbon bonds of triethylborane.

Reaction Scheme:

3 (C₂H₅)₃B + B₂O₃ → 2 (C₂H₅BO)₃

This approach is often favored for its directness and the availability of the starting materials.

Controlled Hydrolysis of Triethylborane

The controlled hydrolysis of triethylborane offers an alternative route to this compound. This method requires careful stoichiometric control of water addition to prevent the formation of boric acid as a byproduct. The reaction is typically performed in a suitable solvent to manage the reaction rate and heat evolution.

Reaction Scheme:

3 (C₂H₅)₃B + 3 H₂O → (C₂H₅BO)₃ + 6 C₂H₆

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound from triethylborane.

| Parameter | Reaction with Boron Oxide | Controlled Hydrolysis |

| Reactants | Triethylborane, Boron Oxide | Triethylborane, Water |

| Stoichiometry | 3:1 molar ratio (Triethylborane:Boron Oxide) | 1:1 molar ratio (Triethylborane:Water) |

| Typical Solvent | Toluene, Hexane, Heptane[1] | Anhydrous organic solvent (e.g., THF, Diethyl ether) |

| Reaction Temperature | 10°C to 120°C[1] | Typically controlled at low temperatures (e.g., 0°C) |

| Reaction Duration | 2 to 72 hours[1] | Dependent on the rate of water addition |

| Typical Yield | High | High, but sensitive to stoichiometry |

| Purification Method | Fractional distillation[1] | Distillation under reduced pressure |

| Boiling Point | 148°C (for the second fraction)[1] | Not explicitly stated |

Experimental Protocols

Synthesis of this compound from Triethylborane and Boron Oxide

Materials:

-

Triethylborane ((C₂H₅)₃B)

-

Boron Oxide (B₂O₃)

-

Anhydrous Toluene

-

Standard Schlenk line apparatus

-

Distillation apparatus

Procedure:

-

In a dry, nitrogen-flushed flask equipped with a magnetic stirrer and a reflux condenser, add boron oxide.

-

Add anhydrous toluene to the flask to create a slurry.

-

Slowly add triethylborane to the slurry at room temperature with vigorous stirring.

-

Heat the reaction mixture to a temperature between 50°C and 120°C.[1] The optimal temperature may need to be determined empirically.

-

Maintain the reaction at this temperature for a period ranging from 2 to 72 hours, monitoring the reaction progress by appropriate analytical techniques (e.g., ¹¹B NMR).[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any unreacted boron oxide.

-

Purify the filtrate by fractional distillation under anhydrous conditions.[1]

-

Collect the fraction distilling at approximately 148°C, which corresponds to pure this compound.[1]

Synthesis of this compound via Controlled Hydrolysis of Triethylborane

Materials:

-

Triethylborane ((C₂H₅)₃B)

-

Degassed, deionized water

-

Anhydrous tetrahydrofuran (THF)

-

Syringe pump

-

Standard Schlenk line apparatus

-

Distillation apparatus

Procedure:

-

In a dry, nitrogen-flushed flask equipped with a magnetic stirrer and a dropping funnel, dissolve triethylborane in anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

Load a syringe with a stoichiometric amount of degassed, deionized water.

-

Using a syringe pump, add the water dropwise to the triethylborane solution at a very slow and controlled rate. The rate of addition is a critical parameter to control.[1]

-

Maintain the reaction temperature at 0°C throughout the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by distillation under reduced pressure to obtain this compound.

Reaction Mechanisms and Pathways

The synthesis of this compound from triethylborane involves distinct chemical transformations. The following diagrams illustrate the logical workflow of the synthesis and the proposed reaction pathway.

Safety Considerations

Triethylborane is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[2] It is also toxic and corrosive. All manipulations involving triethylborane must be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques. Personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves, is mandatory. Ensure that a suitable fire extinguisher (e.g., dry powder) is readily available.

Conclusion

The synthesis of this compound from triethylborane can be reliably achieved through either the boron oxide or controlled hydrolysis method. Success is contingent upon meticulous control of reaction parameters, particularly stoichiometry and temperature, and adherence to strict anhydrous and inert atmosphere techniques. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to produce high-purity this compound for their specific applications in drug development and materials science.

References

Technical Guide: Physical Properties of Liquid Triethylboroxine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of liquid Triethylboroxine. Due to a notable lack of comprehensive experimental data in publicly accessible literature, this guide also presents data for the closely related compound, Trimethylboroxine, for comparative purposes. Furthermore, it outlines standardized experimental protocols for the determination of key physical properties of liquid compounds.

Quantitative Physical Properties

The available quantitative data for the physical properties of this compound is limited. The following table summarizes the known value for its boiling point and provides a comparative overview of the physical properties of Trimethylboroxine.

| Physical Property | This compound | Trimethylboroxine |

| Boiling Point | 148 °C | 78-80 °C[1][2] |

| Melting Point | Data not available | -38 °C[1][2] |

| Density | Data not available | 0.898 g/mL at 25 °C[1][2] |

| Refractive Index | Data not available | n20/D 1.362[1][2] |

| Vapor Pressure | Data not available | Data not available |

| Viscosity | Data not available | Data not available |

Note: The physical properties of Trimethylboroxine are provided for contextual comparison as it is the next lower alkyl homolog of this compound. These values should not be considered as estimates for this compound.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of liquid compounds like this compound. These are generalized protocols and may require optimization based on the specific characteristics of the substance and the laboratory equipment available.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the capillary method.

Apparatus:

-

Thiele tube or other suitable heating bath (e.g., oil bath)

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube or fusion tube

-

Bunsen burner or heating mantle

-

Sample of the liquid

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is then placed in a Thiele tube or an oil bath.

-

The heating bath is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific volume, is commonly used for accurate density measurements of liquids.

Apparatus:

-

Pycnometer (of a known volume)

-

Analytical balance

-

Thermometer

-

Water bath

-

Sample of the liquid

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.

-

The filled pycnometer is weighed again to determine the mass of the liquid.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

For temperature-dependent density measurements, the pycnometer is equilibrated in a water bath at the desired temperature before weighing.

Refractive Index Determination (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance and is temperature and wavelength-dependent.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically a sodium lamp, 589 nm)

-

Dropper or pipette

-

Sample of the liquid

-

Calibration standard (e.g., distilled water)

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The prism of the refractometer is cleaned with a suitable solvent and a soft tissue.

-

A few drops of the liquid sample are placed on the surface of the prism.

-

The prism is closed and the light source is switched on.

-

The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to move the dividing line to the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

The temperature of the measurement is controlled by circulating water from a constant temperature bath through the refractometer and should be recorded.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid compound.

References

In-Depth Technical Guide to the Structure and Bonding of Triethylboroxine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylboroxine, a prominent member of the alkyl-substituted boroxine family, is a six-membered heterocyclic compound with the chemical formula (C₂H₅BO)₃. It is characterized by a planar boroxine ring composed of alternating boron and oxygen atoms, with each boron atom bonded to an ethyl group. This guide provides a comprehensive overview of the structural and bonding characteristics of this compound, including its molecular geometry, key bond parameters, and the nature of its covalent bonds. Detailed experimental protocols for its synthesis and characterization, along with spectroscopic data, are presented to provide a thorough understanding of this versatile compound.

Molecular Structure

The core of this compound is the boroxine ring (B₃O₃), a planar hexagonal structure analogous to benzene. The ring is comprised of alternating, sp²-hybridized boron and oxygen atoms. Each boron atom is further bonded to an ethyl group, extending outwards from the plane of the ring.

The planarity of the boroxine ring is a defining characteristic, with the bond angles around both the boron and oxygen atoms being approximately 120°. This geometry is a consequence of the sp² hybridization of the ring atoms.

Structural Parameters

Quantitative structural information for this compound has been established through experimental techniques and computational studies. The key bond lengths are summarized in the table below.

| Bond | Bond Length (Å) | Source |

| B-O | 1.384 | [1] |

| B-C | 1.565 | [1] |

Table 1: Key bond lengths in this compound.

The B-O bond length is intermediate between a single and a double bond, suggesting some degree of π-conjugation within the boroxine ring. The B-C bond length is typical for a single bond between a boron and a carbon atom.

Bonding Characteristics

The bonding in this compound is characterized by strong, covalent σ-bonds within the boroxine ring and between the boron and ethyl group carbon atoms. A key feature of the electronic structure is the Lewis acidic nature of the boron atoms.

Lewis Acidity

The boron atoms in the boroxine ring are electron-deficient, possessing an empty p-orbital. This confers significant Lewis acidity to the molecule, making it susceptible to nucleophilic attack. This property is central to the reactivity of this compound and its utility in organic synthesis.

Aromaticity

The planarity of the boroxine ring and the presence of p-orbitals on both boron and oxygen atoms have led to discussions about the potential for aromaticity. While not as pronounced as in benzene, there is evidence of some degree of delocalization of π-electrons within the ring, contributing to its stability.

Spectroscopic Characterization

The structure and bonding of this compound can be further elucidated through various spectroscopic techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the chemical environment of the atoms in this compound.

-

¹¹B NMR: The ¹¹B NMR spectrum is expected to show a single, broad resonance characteristic of a three-coordinate boron atom in a boroxine ring environment.

-

¹H NMR: The ¹H NMR spectrum will show characteristic signals for the ethyl groups, typically a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

-

¹³C NMR: The ¹³C NMR spectrum will display two distinct signals corresponding to the methylene and methyl carbons of the ethyl groups. The carbon atom directly bonded to boron may show broadening due to quadrupolar relaxation of the boron nucleus.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are directly related to the bond strengths and molecular geometry. Key expected vibrational frequencies include:

-

B-O stretching: Strong absorptions in the IR spectrum, typically in the range of 1300-1400 cm⁻¹.

-

B-C stretching: Vibrations in the fingerprint region of the spectrum.

-

C-H stretching: Characteristic absorptions for the ethyl groups above 2800 cm⁻¹.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through several methods. A common laboratory-scale preparation involves the controlled hydrolysis of triethylborane.

Protocol: Synthesis via Controlled Hydrolysis of Triethylborane

-

Reaction Setup: A solution of triethylborane in an inert, anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) is placed in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (e.g., nitrogen or argon). The flask is cooled in an ice bath.

-

Reagent Addition: A stoichiometric amount of water (1 mole of water for every 3 moles of triethylborane) is added dropwise to the cooled triethylborane solution with vigorous stirring. The rate of addition should be carefully controlled to manage the exothermic reaction.

-

Reaction Monitoring: The reaction progress can be monitored by ¹¹B NMR spectroscopy, observing the disappearance of the triethylborane signal and the appearance of the this compound signal.

-

Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure.

Reaction Scheme:

Caption: Synthesis of this compound from triethylborane.

Logical Relationships and Workflows

The characterization of this compound involves a logical workflow combining synthesis, purification, and spectroscopic analysis to confirm its structure and purity.

References

Characterization of Triethylboroxine Using ¹¹B NMR Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy for the characterization of triethylboroxine (2,4,6-triethyl-1,3,5,2,4,6-trioxatriborinane). This compound is a key organoboron compound with applications in organic synthesis and materials science. ¹¹B NMR is a powerful analytical technique that provides specific information about the chemical environment of boron atoms, making it an indispensable tool for the structural elucidation and purity assessment of boroxine derivatives.

Introduction to ¹¹B NMR Spectroscopy for Boroxine Analysis

Boron has two naturally occurring isotopes, ¹⁰B (19.9% abundance) and ¹¹B (80.1% abundance). ¹¹B is the preferred nucleus for NMR spectroscopy due to its higher natural abundance and smaller nuclear quadrupole moment, which results in sharper signals and greater sensitivity.[1] The ¹¹B nucleus has a spin of I = 3/2 and a wide chemical shift range of approximately -120 to +100 ppm, offering excellent signal dispersion for different boron species.

This compound possesses a six-membered ring composed of alternating boron and oxygen atoms, with an ethyl group attached to each boron atom. Due to the symmetry of the molecule, the three boron nuclei are chemically equivalent. This equivalence results in a single, characteristic resonance in the ¹¹B NMR spectrum, simplifying spectral interpretation.

Expected ¹¹B NMR Chemical Shift for this compound

The chemical shift in ¹¹B NMR is highly sensitive to the electronic environment of the boron atom. For triorganoboroxines, the boron atoms are tricoordinate and bonded to two oxygen atoms and one carbon atom. This specific coordination environment dictates the resonance position.

Based on established data, the ¹¹B NMR chemical shift for alkyl-substituted boroxines is typically observed in the downfield region of the spectrum. The cyclic anhydrides of boronic acids, known as boroxines ((RBO)₃), generally resonate at a slightly lower field (around δ 33 ppm ) compared to their corresponding boronic acids or esters (around δ 30 ppm).[2] Therefore, the expected chemical shift for this compound is in this characteristic region.

Data Presentation: ¹¹B NMR Chemical Shifts of Triorganoboroxines

To provide a comparative context for the ¹¹B NMR chemical shift of this compound, the following table summarizes the reported chemical shifts for various triorganoboroxines. The reference standard for ¹¹B NMR is typically BF₃·OEt₂ (boron trifluoride diethyl etherate), set at δ 0.0 ppm.

| Compound Name | Structure | Solvent | ¹¹B Chemical Shift (δ, ppm) |

| Trialkylboroxines (Expected) | (RBO)₃, R=alkyl | - | ~33 [2] |

| 2,4,6-Tris(3,5-di-tert-butylphenyl)-1,3,5,2,4,6-trioxatriborinane | ( (t-Bu)₂C₆H₃BO)₃ | CDCl₃ | 28.2 |

| Trimethyl 4,4',4''-(1,3,5,2,4,6-trioxatriborinane-2,4,6-triyl)tribenzoate | ( (MeO₂C)C₆H₄BO)₃ | CDCl₃ | 28.0 |

| 2,4,6-Tris(4-bromophenyl)-1,3,5,2,4,6-trioxatriborinane | (BrC₆H₄BO)₃ | (CD₃)₂SO | 17.0 |

| 2,4,6-Tris(3-acetamidophenyl)-1,3,5,2,4,6-trioxatriborinane | (AcNHC₆H₄BO)₃ | (CD₃)₂SO | 14.5 |

Note: The chemical shifts can be influenced by the solvent and the specific substituents on the aryl or alkyl groups.

Experimental Protocol for ¹¹B NMR Spectroscopy

Acquiring high-quality ¹¹B NMR spectra requires careful attention to experimental parameters. The following protocol provides a detailed methodology for the characterization of this compound.

4.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves this compound, such as chloroform-d (CDCl₃), acetone-d₆, or benzene-d₆. Ensure the solvent is anhydrous, as moisture can lead to the hydrolysis of the boroxine.

-

Concentration: Prepare a solution with a concentration of approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

NMR Tube: Crucially, use a quartz NMR tube instead of a standard borosilicate glass tube. Borosilicate glass contains a significant amount of boron and will produce a broad background signal that can obscure the signal of the analyte.[1]

4.2. NMR Instrument Parameters

The following are typical acquisition parameters for a ¹¹B NMR experiment on a 400 MHz or 500 MHz spectrometer. These may need to be optimized for the specific instrument and sample.

| Parameter | Recommended Value | Purpose |

| Nucleus | ¹¹B | To observe the boron signal. |

| Reference | BF₃·OEt₂ (external or internal) | Set the chemical shift scale to 0.0 ppm. |

| Pulse Program | A standard single-pulse experiment (e.g., zg) is usually sufficient. | For simple acquisition of the FID. |

| Acquisition Time (AQ) | 0.1 - 0.5 s | The duration of the data acquisition. Shorter times are often sufficient due to the relatively fast relaxation of the quadrupolar ¹¹B nucleus. |

| Relaxation Delay (D1) | 1 - 5 s | The time between pulses to allow for nuclear relaxation. |

| Number of Scans (NS) | 128 - 1024 | The number of FIDs to be averaged to improve the signal-to-noise ratio. |

| Spectral Width (SW) | 200 - 250 ppm (e.g., 40,000 - 50,000 Hz on a 400 MHz spectrometer) | To cover the entire expected chemical shift range of boron compounds. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Decoupling | Proton decoupling (¹H-decoupled) is generally not necessary as ¹H-¹¹B coupling is often not resolved due to the quadrupolar relaxation of boron. However, it can be applied to simplify the spectrum if coupling is observed. |

4.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor (LB) of 10-50 Hz to improve the signal-to-noise ratio of the typically broad boron signal.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the peak of the external or internal BF₃·OEt₂ standard to 0.0 ppm. If no standard is used, the solvent signal can be used as a secondary reference, though this is less accurate.

Visualization of the Structure-Spectrum Relationship

The following diagrams illustrate the logical connection between the molecular structure of this compound and its expected ¹¹B NMR spectrum, as well as a typical experimental workflow.

Caption: Correlation between the symmetrical structure of this compound and its single resonance in the ¹¹B NMR spectrum.

Caption: A typical workflow for the characterization of this compound using ¹¹B NMR spectroscopy.

Conclusion

¹¹B NMR spectroscopy is a highly effective and straightforward technique for the characterization of this compound. The presence of a single resonance at approximately δ 33 ppm is a strong indicator of the formation of the symmetrical boroxine ring structure. By following the detailed experimental protocol outlined in this guide, researchers, scientists, and drug development professionals can confidently utilize ¹¹B NMR to verify the structure and assess the purity of this compound and related organoboron compounds, ensuring the quality of these important chemical entities in their research and development endeavors.

References

A Technical Guide to 2,4,6-Triethylboroxine: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

This document provides a comprehensive technical overview of 2,4,6-triethylboroxine, a key organoboron compound. It details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications, particularly as a reagent in synthetic methodologies relevant to drug development, such as the Suzuki-Miyaura cross-coupling reaction.

Compound Identification and Properties

2,4,6-Triethylboroxine, also known as triethylboroxin or the cyclic anhydride of ethylboronic acid, is a six-membered heterocyclic compound containing alternating boron and oxygen atoms, with an ethyl group attached to each boron atom. Its unique structure makes it a valuable reagent in organic synthesis.

Table 1: Chemical Identifiers for 2,4,6-Triethylboroxine

| Identifier | Value |

| CAS Number | 3043-60-5 |

| Molecular Formula | C₆H₁₅B₃O₃ |

| IUPAC Name | 2,4,6-triethyl-1,3,5,2,4,6-trioxatriborinane |

| Synonyms | Triethylboroxin, Boroxin, 2,4,6-triethyl- |

Table 2: Physicochemical Properties of 2,4,6-Triethylboroxine

| Property | Value |

| Molecular Weight | 167.61 g/mol |

| Exact Mass | 168.13 g/mol |

| Density | ~0.896 g/cm³ |

| Topological Polar Surface Area | 27.7 Ų |

| Complexity | 99.4 |

| Rotatable Bond Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

Synthesis of 2,4,6-Triethylboroxine

Substituted boroxines are typically synthesized through the dehydration of their corresponding boronic acids.[1] For 2,4,6-triethylboroxine, the precursor is ethylboronic acid. An effective method for this dehydration on a laboratory scale is azeotropic distillation, which efficiently removes water to drive the equilibrium towards the formation of the cyclic anhydride.[2]

This protocol describes the synthesis of 2,4,6-triethylboroxine from ethylboronic acid using toluene as an azeotropic agent.

Materials:

-

Ethylboronic acid (C₂H₇BO₂)

-

Toluene (anhydrous)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirring

-

Rotary evaporator

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup: A 250 mL two-necked round-bottom flask is charged with ethylboronic acid (e.g., 10.0 g, ~135 mmol) and anhydrous toluene (100 mL). The flask is equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. The entire apparatus is placed under a positive pressure of an inert gas like nitrogen or argon.

-

Azeotropic Dehydration: The reaction mixture is heated to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. The reaction is monitored by observing the amount of water collected. The theoretical amount of water to be removed is approximately 2.44 mL (135 mmol). The reaction is typically complete within 3-5 hours, or when water ceases to collect in the trap.

-

Solvent Removal: After cooling the reaction mixture to room temperature, the toluene is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 2,4,6-triethylboroxine is a liquid. It can be further purified by vacuum distillation to yield a clear, colorless product. It is crucial to handle the final product under anhydrous conditions as it is moisture-sensitive.

References

The Solubility Profile of Triethylboroxine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylboroxine (TEB), a cyclic anhydride of ethylboronic acid, is a valuable reagent in organic synthesis, notably as a precursor for the ethyl nucleophile in palladium-catalyzed cross-coupling reactions. Its efficacy and handling are significantly influenced by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, addressing the current landscape of available data. While quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates qualitative information, discusses expected solubility trends based on chemical principles, and provides detailed experimental protocols for researchers to determine solubility in their specific applications.

Introduction to this compound

This compound is an organoboron compound with the chemical formula (C₂H₅BO)₃. It exists as a six-membered ring with alternating boron and oxygen atoms, with an ethyl group attached to each boron atom. This structure imparts specific chemical properties that dictate its reactivity and solubility. The presence of both polar B-O bonds and nonpolar ethyl groups suggests a nuanced solubility profile across a range of organic solvents. Understanding this profile is critical for optimizing reaction conditions, ensuring homogeneity, and facilitating purification processes.

Solubility of this compound: An Overview

Organoboron compounds, in general, exhibit a range of solubilities depending on the nature of the organic substituents.[1] Boronic acids with small organic groups tend to be polar and water-soluble.[1] However, boroxines, as anhydrides of boronic acids, are typically less polar. The ethyl groups in this compound contribute to its lipophilicity, suggesting better solubility in nonpolar and moderately polar aprotic solvents.

For the closely related compound, trimethylboroxine , qualitative solubility has been described as follows:

-

Soluble in Tetrahydrofuran (THF)[2]

-

Sparingly soluble in Chloroform[2]

-

Slightly soluble in Dichloromethane[2]

This information suggests that this compound is likely to exhibit good solubility in ethereal solvents. Its increased alkyl character compared to trimethylboroxine may enhance its solubility in less polar solvents like hydrocarbons, while potentially decreasing its solubility in more polar solvents.

Data Presentation: Expected Qualitative Solubility of this compound

The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents, based on chemical principles and data from analogous compounds. This table should be used as a guideline, with the understanding that experimental verification is recommended for specific applications.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Ethers | Diethyl ether, THF, 1,4-Dioxane | High | The oxygen atoms in the boroxine ring can act as hydrogen bond acceptors, and the overall polarity is compatible with ethereal solvents.[2] |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | The nonpolar ethyl groups and the overall molecular structure should allow for favorable van der Waals interactions. |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Low to Moderate | Solubility will depend on the balance between the polar B-O core and the nonpolar ethyl groups. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Low to Moderate | Similar to trimethylboroxine, solubility is expected to be limited.[2] |

| Polar Aprotic Solvents | Acetonitrile, DMF, DMSO | Low | The highly polar nature of these solvents is less likely to favorably solvate the relatively nonpolar this compound. |

| Alcohols | Methanol, Ethanol | Low (reactive) | This compound is likely to react with protic solvents like alcohols, leading to decomposition or ester formation. |

| Water | - | Insoluble (reactive) | This compound is expected to be hydrolytically unstable, reacting with water to form ethylboronic acid. |

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following are detailed methodologies for two common and effective methods for determining the solubility of a compound like this compound in organic solvents.

The Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4]

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Methodology:

-

Preparation:

-

Accurately weigh an excess amount of this compound. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

-

Add the weighed this compound to a sealed vial or flask containing a known volume of the desired organic solvent.[5]

-

Prepare a series of these vials for each solvent to be tested, including replicates.

-

-

Equilibration:

-

Place the sealed vials in a constant temperature shaker bath. The temperature should be controlled to the desired experimental condition (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[5] Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid disturbing the solid material.

-

To ensure complete removal of any undissolved solid, the aliquot should be filtered through a chemically inert syringe filter (e.g., PTFE with a 0.22 µm pore size) or centrifuged at high speed.[5]

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique. Suitable methods could include:

-

Gas Chromatography (GC): With a suitable internal standard.

-

High-Performance Liquid Chromatography (HPLC): If a suitable chromophore is present or derivatization is performed.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): To quantify the boron concentration, which can be correlated back to the this compound concentration.

-

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.

-

Dynamic Method (Kinetic Solubility)

The dynamic method, often automated, determines solubility by monitoring the point at which a solution becomes saturated as the solute is added or the temperature is changed.

Principle: A solution of the solute is prepared, and the turbidity is monitored as the concentration is increased or the temperature is varied. The point at which precipitation or dissolution occurs is detected optically.

Detailed Methodology:

-

Apparatus Setup:

-

A temperature-controlled vessel equipped with a magnetic stirrer, a temperature probe, and a turbidity sensor (nephelometer) is required.

-

The vessel is filled with a known volume of the organic solvent.

-

-

Isothermal Titration Method:

-

A concentrated stock solution of this compound in a highly soluble solvent (e.g., THF) is prepared.

-

The stock solution is slowly and accurately titrated into the temperature-controlled vessel containing the test solvent.

-

The turbidity of the solution is continuously monitored.

-

The point at which a sharp increase in turbidity is observed indicates the onset of precipitation, and this corresponds to the kinetic solubility limit.[6]

-

-

Temperature Variation Method:

-

A suspension of this compound in the test solvent of a known concentration is prepared.

-

The temperature of the suspension is slowly increased while stirring.

-

The turbidity is monitored continuously. The temperature at which the solution becomes clear (turbidity drops to zero) is the saturation temperature for that concentration.

-

By repeating this process with different concentrations, a solubility curve as a function of temperature can be constructed.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

References

theoretical studies on the boroxine ring system

An In-depth Technical Guide to Theoretical Studies on the Boroxine Ring System

For: Researchers, Scientists, and Drug Development Professionals

Introduction to the Boroxine Ring System

The boroxine ring (B₃H₃O₃) is a six-membered heterocyclic compound composed of alternating oxygen and singly-hydrogenated boron atoms.[1] Often referred to as "inorganic benzene," boroxine and its substituted derivatives (R₃B₃O₃) are isoelectronic with benzene and exhibit a planar geometry, which has led to extensive theoretical investigation into their potential aromatic character.[1][2] These compounds are the cyclotrimeric anhydrides of organoboronic acids (R-B(OH)₂) and typically exist in a reversible equilibrium with them.[3][4]

The unique electronic properties of the boroxine ring, including the vacant p-orbital on each boron atom, make it a subject of significant interest.[1] Boroxines have found applications as components in flame retardant materials, dopants in polymer electrolytes, and reagents in Suzuki-Miyaura coupling reactions.[2] Furthermore, their interactions with metal surfaces and their potential for forming covalent organic frameworks are active areas of research.[5] This guide provides a detailed overview of the theoretical studies that have elucidated the structure, stability, aromaticity, and reactivity of this important inorganic ring system.

Synthesis and Formation of Boroxines

The formation of boroxines is fundamentally a dehydration reaction involving three molecules of a corresponding organoboronic acid to yield one boroxine molecule and three molecules of water.[3]

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

This equilibrium is dynamic and can be influenced by the presence of water.[6] The conversion of boronic acid to boroxine is a well-established process that can occur through several methods.[4] Phenylboronic acid, for example, can be dehydrated simply by heating.[4] It is also known to gradually convert to its corresponding boroxine when stored at room temperature.[4] The reversible nature of this reaction is highlighted by the fact that recrystallization of a boroxine from water can hydrolyze it back to the boronic acid.[4]

Experimental Protocols: General Dehydration of Boronic Acids

While specific conditions may vary depending on the substituent (R), a general protocol for the synthesis of boroxines from boronic acids can be outlined as follows.

Objective: To synthesize a substituted boroxine, (RBO)₃, from its corresponding boronic acid, R-B(OH)₂.

Materials:

-

Organoboronic acid (R-B(OH)₂)

-

Anhydrous solvent (e.g., toluene, CCl₄, or chloroform)

-

Drying agent (e.g., anhydrous MgSO₄, P₂O₅, or H₂SO₄)

-

Dean-Stark apparatus (for azeotropic removal)

Method 1: Thermal Dehydration / Azeotropic Removal of Water [3]

-

Dissolve the boronic acid in a suitable anhydrous solvent like toluene in a round-bottom flask.

-

Attach a Dean-Stark apparatus and a condenser to the flask.

-

Heat the mixture to reflux. The water formed during the condensation reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent.

-

Continue the reaction until no more water is collected, indicating the completion of the trimerization.

-

Remove the solvent under reduced pressure to yield the crude boroxine product.

-

Purify the product by recrystallization or sublimation as appropriate for the specific boroxine derivative.

Method 2: Exhaustive Drying [3]

-

Dissolve the boronic acid in an anhydrous solvent.

-

Add a strong dehydrating agent, such as phosphorus pentoxide or concentrated sulfuric acid, to the solution.

-

Stir the mixture at room temperature or with gentle warming until the reaction is complete (monitored by techniques like NMR or IR spectroscopy).

-

Carefully quench and work up the reaction to remove the drying agent.

-

Isolate and purify the boroxine product.

The reversible nature of this synthesis is a key feature of boroxine chemistry.

References

- 1. Boroxine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Electronic properties of the boroxine–gold interface: evidence of ultra-fast charge delocalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Triethylboroxine: A Versatile Ethylboron Source in Modern Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Triethylboroxine, a cyclic anhydride of ethylboronic acid, has emerged as a valuable and versatile reagent in organic synthesis, serving as a practical source of ethyl groups for the formation of carbon-carbon and carbon-heteroatom bonds. Its stability, ease of handling compared to other organoboron reagents, and compatibility with a range of catalytic systems make it an attractive choice for introducing ethyl moieties in the development of new chemical entities and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for key transformations utilizing this compound.

Palladium-Catalyzed Suzuki-Miyaura Ethylation of Aryl Halides

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. This compound can be effectively employed as the ethyl nucleophile in the palladium-catalyzed coupling with a variety of aryl and heteroaryl halides. This reaction provides a direct and efficient method for the synthesis of ethyl-substituted aromatic compounds.

Reaction Principle:

The catalytic cycle, analogous to the classic Suzuki-Miyaura coupling, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the ethylboron reagent (derived from this compound in situ), and concluding with reductive elimination to afford the ethylated arene and regenerate the active catalyst.

Experimental Workflow:

Application Notes and Protocols: The Role of Boroxine Moieties in Advanced Polymer Synthesis

A Note on Triethylboroxine: While this compound is a stable derivative of boronic acid, its direct application as an initiator, catalyst, or chain transfer agent in polymer synthesis is not well-documented in publicly available scientific literature. The closely related compound, triethylborane (TEB), is widely used as a radical initiator, often in the presence of oxygen. However, the focus of these application notes is on the integration of the boroxine ring—the core structure of this compound—into polymer chains to create advanced functional materials.

These notes will detail the synthesis and applications of polymers containing dynamic covalent boroxine bonds. This approach is at the forefront of research in self-healing materials, vitrimers, and responsive polymers. We will focus on the polymerization of monomers that contain the boroxine ring, a key strategy for imparting unique properties to the resulting polymers.

Application: Synthesis of Multi-Responsive Polymers via RAFT Polymerization of a Tri-Vinyl Boroxine Monomer

The incorporation of boroxine rings into the side chains of a polymer can impart multiple responsive behaviors. The dynamic covalent nature of the boroxine ring allows the polymer to respond to various stimuli such as water, fluoride ions, acids, and bases. Additionally, these polymers can exhibit thermo-responsive properties like a lower critical solution temperature (LCST). A prime example is the controlled polymerization of a tri-vinyl dynamic covalent boroxine (DCB) monomer.[1][2]

Quantitative Data Summary

The following table summarizes the results from the Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization of a tri-vinyl dynamic covalent boroxine monomer, demonstrating excellent control over the polymer properties.

| Entry | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | Mn (kDa, GPC) | Đ (Mw/Mn) |

| 1 | 50:1:0.2 | 6 | 85 | 15.2 | 1.15 |

| 2 | 100:1:0.2 | 12 | 90 | 28.9 | 1.18 |

| 3 | 200:1:0.2 | 24 | 92 | 56.4 | 1.21 |

Monomer: Tri-vinyl dynamic covalent boroxine (DCB) CTA: Chain Transfer Agent (e.g., DDMAT) Initiator: AIBN (Azobisisobutyronitrile) Mn: Number-average molecular weight Đ: Dispersity (Polydispersity Index)

Experimental Protocol: RAFT Polymerization of Tri-vinyl DCB Monomer

This protocol describes a typical procedure for the controlled radical polymerization of a tri-vinyl dynamic covalent boroxine monomer using RAFT chemistry.

Materials:

-

Tri-vinyl dynamic covalent boroxine (DCB) monomer

-

2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as RAFT agent

-

Azobisisobutyronitrile (AIBN) as initiator

-

Anhydrous 1,4-dioxane as solvent

-

Schlenk flask

-

Magnetic stirrer

-

Oil bath

-

Nitrogen or Argon source for inert atmosphere

-

Liquid nitrogen

Procedure:

-

Preparation of Reaction Mixture: In a Schlenk flask, dissolve the DCB monomer, DDMAT, and AIBN in anhydrous 1,4-dioxane. The molar ratios should correspond to the desired degree of polymerization as indicated in the table above.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. This is critical for preventing side reactions that can terminate the polymerization.

-

Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir.

-

Monitoring the Reaction: At timed intervals, samples can be withdrawn using a degassed syringe to monitor monomer conversion (via ¹H NMR) and the evolution of molecular weight and dispersity (via Gel Permeation Chromatography - GPC).[3]

-

Termination and Isolation: Once the desired conversion is reached, the polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then isolated by precipitation in a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.

Application: Boroxine-Based Vitrimers for Self-Healing Materials

Vitrimers are a class of polymers that combine the properties of thermosets and thermoplastics. They are covalently crosslinked networks that can rearrange their topology through associative exchange reactions when heated, without compromising the network integrity.[4][5] Boroxine rings, formed by the reversible dehydration of boronic acids, are excellent dynamic cross-linkers for creating vitrimers.[5][6] These materials exhibit self-healing properties and can be reprocessed.[7][8][9]

Experimental Protocol: Synthesis of a PDMS-Boroxine Vitrimer

This protocol outlines the synthesis of a self-healing polymer network by crosslinking polydimethylsiloxane (PDMS) with a boroxine-containing molecule.[9]

Materials:

-

Bis(3-aminopropyl) terminated poly(dimethylsiloxane) (H₂N-PDMS-NH₂)

-

Aryl-Boroxine crosslinker (synthesized from the corresponding boronic acid)

-

Anhydrous solvent (e.g., THF or Toluene)

-

Teflon mold

-

Vacuum oven

Procedure:

-

Dissolution: Dissolve the H₂N-PDMS-NH₂ and the Aryl-Boroxine crosslinker in the anhydrous solvent in a vial. The stoichiometry should be adjusted to achieve the desired crosslinking density.

-

Casting: Pour the homogeneous solution into a Teflon mold.

-

Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature in a fume hood. This will result in the formation of a crosslinked polymer film.

-

Drying and Curing: Place the film in a vacuum oven and heat at a moderate temperature (e.g., 80 °C) to remove any residual solvent and to ensure complete formation of the amide and boroxine crosslinks.

Self-Healing Protocol:

-

Damage: A cut is introduced into the polymer film using a sharp blade.

-

Wetting: A small amount of water is applied to the damaged surfaces. This facilitates the hydrolysis of the boroxine rings at the interface to boronic acids, increasing chain mobility.

-

Healing: The damaged pieces are brought into contact, and the material is heated (e.g., at 70 °C) for a specified period (e.g., 12 hours). The heat promotes the dehydration of the boronic acids back into boroxine rings, reforming the covalent bonds across the interface and healing the material.[9]

Visualizations

References

- 1. Well-controlled polymerization of tri-vinyl dynamic covalent boroxine monomer: one dynamic covalent boroxine moiety toward a tunable penta-responsive polymer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Stiff and Healable Polymer Based on Dynamic-Covalent Boroxine Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. adhesive-lin.com [adhesive-lin.com]

Application Notes and Protocols for the Preparation of Ethylaluminoxanes Using Triethylboroxine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of ethylaluminoxane (EAO) utilizing triethylboroxine as a controlled oxygen source. While the direct hydrolysis of triethylaluminum (TEAL) is a common method for EAO synthesis, it can be difficult to control and may lead to heterogeneous product mixtures. The use of this compound offers a non-aqueous, homogeneous reaction pathway that allows for a more controlled formation of aluminoxane oligomers. These application notes describe the synthesis of the this compound precursor, the subsequent reaction with triethylaluminum to form ethylaluminoxane, and the analytical methods for characterization.

Introduction

Ethylaluminoxanes (EAOs) are key co-catalysts in olefin polymerization and have found applications in various organic syntheses. They are oligomeric compounds containing alternating aluminum and oxygen atoms, with ethyl groups attached to the aluminum centers. The synthesis of aluminoxanes is challenging due to the highly exothermic and difficult-to-control reaction between trialkylaluminum compounds and water.

An alternative, non-hydrolytic approach involves the use of organoboron compounds as oxygen donors. This compound, a cyclic trimer of ethylboronic anhydride, can react with triethylaluminum (TEAL) in a controlled manner to yield ethylaluminoxane and triethylborane as a volatile by-product. This method avoids the handling of water in stoichiometric amounts in an organoaluminum solution and can lead to more defined aluminoxane structures.

Experimental Protocols

Synthesis of this compound

This compound is the key starting material for this synthesis. It can be prepared from triethylborane through a reaction with boric oxide or by the dehydration of ethylboronic acid. A common laboratory-scale preparation involves the reaction of triethylborane with a borate salt.

Materials:

-

Triethylborane (BEt₃)

-

Anhydrous sodium tetraborate (Na₂B₄O₇)

-

Boron trichloride (BCl₃) or Boron trifluoride (BF₃)

-

Inert solvent (e.g., cyclohexane)

-

High-pressure autoclave reactor

-

Distillation apparatus

Procedure:

-

In a high-pressure autoclave under an inert atmosphere (e.g., nitrogen or argon), charge triethylborane and anhydrous sodium tetraborate.

-

Pressurize the reactor with boron trichloride or boron trifluoride.

-

Heat the mixture to 250 °C for several hours.

-

After cooling and venting the reactor, the liquid product is fractionally distilled to yield pure this compound. A boiling point of approximately 49-51 °C is expected for this compound.

Preparation of Ethylaluminoxane (EAO)

This protocol describes the reaction of triethylaluminum with this compound to form ethylaluminoxane. The stoichiometry of the reactants is crucial in determining the final structure and properties of the EAO.

Materials:

-

Triethylaluminum (TEAL), as a solution in an inert solvent (e.g., toluene or hexane)

-

This compound

-

Anhydrous, deoxygenated toluene

-

Schlenk line or glovebox for inert atmosphere operations

-

Reaction flask with a magnetic stirrer, condenser, and addition funnel

Procedure:

-

Under a strict inert atmosphere, dissolve this compound in anhydrous toluene in the reaction flask.

-

Cool the solution to a controlled temperature, typically between -20 °C and 0 °C, using a suitable cooling bath.

-

Slowly add a solution of triethylaluminum in toluene to the this compound solution via the addition funnel with vigorous stirring. The molar ratio of TEAL to the boron-oxygen bonds in this compound will influence the degree of oligomerization. A common starting point is a 3:1 molar ratio of TEAL to this compound (corresponding to a 1:1 ratio of Al to O).

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction.

-

The progress of the reaction can be monitored by observing the evolution of any gaseous byproducts (though minimal in this non-hydrolytic method) and by periodic sampling for analysis (e.g., NMR).

-

The resulting ethylaluminoxane solution is typically used directly. If isolation is required, the volatile by-product, triethylborane, and the solvent can be removed under reduced pressure.

Data Presentation

The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of ethylaluminoxane using this compound.

| Parameter | Value | Notes |

| Reactants | ||

| Triethylaluminum (TEAL) | As a 1 M solution in toluene | Commercially available. |

| This compound | Neat or as a solution in toluene | Synthesized as per Protocol 2.1. |

| Stoichiometry | ||

| Molar Ratio (TEAL:this compound) | 3:1 | Corresponds to a 1:1 ratio of Al to O. This can be varied to control the EAO structure. |

| Reaction Conditions | ||

| Solvent | Anhydrous Toluene | Other inert aromatic or aliphatic hydrocarbons can be used. |

| Initial Temperature | -20 °C to 0 °C | To control the initial exotherm. |

| Reaction Temperature | Room Temperature | After initial controlled addition. |

| Reaction Time | 2 - 12 hours | Monitored for completion. |

| Product | ||

| Expected Yield | > 80% | Based on aluminum. |

| Appearance | Colorless to pale yellow solution | |

| By-product | Triethylborane (BEt₃) | Can be removed under vacuum. |

Characterization of Ethylaluminoxane

The characterization of ethylaluminoxane is essential to determine its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy can be used to observe the ethyl groups attached to the aluminum centers. The signals for the -CH₂- and -CH₃ groups will be broad due to the oligomeric nature of EAO.

-

²⁷Al NMR spectroscopy is a powerful tool to probe the coordination environment of the aluminum atoms. Tetra- and penta-coordinate aluminum species can often be distinguished.

-

-

Infrared (IR) Spectroscopy: The presence of Al-O-Al stretching vibrations in the region of 600-800 cm⁻¹ is characteristic of aluminoxanes.

-

Gel Permeation Chromatography (GPC): GPC can provide information on the molecular weight distribution of the EAO oligomers.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of ethylaluminoxane.

Reaction Scheme

Caption: Overall reaction for EAO synthesis.

Safety Considerations

-

Trialkylaluminum compounds, including triethylaluminum, are pyrophoric and react violently with water and air. All manipulations must be carried out under a strict inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.

-

Triethylborane and this compound are also flammable and moisture-sensitive.

-

Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, must be worn at all times.

-

Ensure that a suitable fire extinguisher (e.g., Class D for metal fires) is readily accessible.

Conclusion

The use of this compound provides a valuable non-hydrolytic route to ethylaluminoxane, offering better control over the reaction compared to direct hydrolysis methods. This approach is particularly useful for researchers seeking to synthesize more defined aluminoxane species for applications in catalysis and organic synthesis. The protocols and data presented herein serve as a comprehensive guide for the successful preparation and characterization of ethylaluminoxane via this method.

Application Notes and Protocols for Ziegler-Natta Catalysis Modifiers

A comprehensive review of available scientific literature and chemical databases did not yield specific applications or established protocols for the use of triethylboroxine as a reagent for Ziegler-Natta catalysts. The following application notes and protocols are therefore based on the established principles of Ziegler-Natta catalysis and the documented effects of other modifying agents and boron-containing compounds in olefin polymerization. This information is intended to provide a foundational understanding for researchers and scientists in the field.

Introduction to Ziegler-Natta Catalysis

Ziegler-Natta catalysts are essential for the production of stereoregular polymers from 1-alkenes (alpha-olefins)[1]. These catalyst systems typically consist of two main components: a transition metal compound from Group IV, such as titanium tetrachloride (TiCl₄), and an organoaluminum cocatalyst, most commonly triethylaluminium (Al(C₂H₅)₃ or TEA)[1][2]. The catalyst systems can be heterogeneous, supported on a material like magnesium chloride (MgCl₂), or homogeneous[1]. The interaction between the transition metal and the organoaluminum compound generates the active sites for polymerization[2].

The performance of Ziegler-Natta catalysts, including their activity, stereoselectivity, and the molecular weight of the resulting polymer, can be influenced by the addition of modifiers or by varying the cocatalyst[2][3][4].

The Role of Cocatalysts and Modifiers

Cocatalysts, such as triethylaluminium (TEA) and triisobutylaluminium (TIBA), play a crucial role in activating the transition metal compound to create the active catalytic centers[2][4]. The choice and concentration of the cocatalyst can significantly impact the polymerization process[3][4].

Modifiers, often Lewis bases, can be added to the catalyst system to enhance its performance, particularly to control the stereoselectivity of the polymerization, leading to polymers with desired properties like high molecular weight and specific tacticity[2].

While this compound's role is not documented, other boron compounds like triethylborane (TEB) have been studied in the broader field of olefin polymerization, albeit with different catalyst systems.

Triethylborane (TEB) as a Chain Transfer Agent

Recent research has explored the use of trialkylboranes, such as triethylborane (TEB), as chain transfer agents in olefin polymerization catalyzed by metallocene systems[5]. It is important to note that metallocene catalysts are a distinct class from traditional heterogeneous Ziegler-Natta catalysts. In this context, TEB facilitates the transfer of the growing polymer chain from the catalyst to the boron atom, which can then be functionalized[5]. This process is influenced by steric factors of both the catalyst and the trialkylborane[5].

Quantitative Data on Cocatalyst Effects

The following table summarizes the effects of different cocatalyst compositions on the activity of a commercial Ziegler-Natta catalyst in ethylene polymerization.

| Cocatalyst Composition | Catalyst Activity (kg PE/g cat·h) |

| TEA | 10.5 |

| TIBA | 8.2 |

| TEA/DEAC (90/10) | 9.8 |

| TIBA/DEAC (90/10) | 7.5 |

| TEA/EADC (90/10) | 9.1 |

| TIBA/EADC (90/10) | 6.8 |

| Data adapted from a study on the effect of various cocatalysts on a commercial Ziegler-Natta catalyst. TEA: Triethylaluminium, TIBA: Triisobutylaluminium, DEAC: Diethylaluminium chloride, EADC: Ethylaluminium dichloride. |

Experimental Protocols

The following are generalized protocols for olefin polymerization using a Ziegler-Natta catalyst system. These protocols are illustrative and would require optimization for any specific catalyst system or modifier being investigated.

Protocol 1: General Slurry Polymerization of Ethylene

Objective: To polymerize ethylene using a standard TiCl₄/MgCl₂ catalyst with TEA as a cocatalyst.

Materials:

-

High-purity ethylene

-

Anhydrous heptane (polymerization solvent)

-

Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)

-

Triethylaluminium (TEA) solution in heptane

-

Nitrogen gas (high purity)

-

Methanol

-

Hydrochloric acid (10% in methanol)

-

Acetone

Procedure:

-

A stainless-steel reactor is thoroughly dried and purged with high-purity nitrogen.

-

Anhydrous heptane is introduced into the reactor.

-

The desired amount of TEA solution is added to the reactor as a scavenger to remove any impurities.

-

The Ziegler-Natta catalyst slurry is injected into the reactor.

-

The reactor is heated to the desired polymerization temperature (e.g., 70-80 °C).

-

Ethylene is continuously fed into the reactor to maintain a constant pressure.

-

The polymerization is carried out for a set duration.

-

After the polymerization time, the ethylene feed is stopped, and the reactor is vented.

-

The polymerization is terminated by adding methanol.

-

The polymer is collected by filtration and washed with a solution of hydrochloric acid in methanol to remove catalyst residues, followed by washing with methanol and acetone.

-

The resulting polyethylene is dried in a vacuum oven at 60-80 °C to a constant weight.

Protocol 2: Investigating the Effect of a Modifier

Objective: To evaluate the effect of a potential modifier on the Ziegler-Natta catalyzed polymerization of propylene.

Procedure:

-

Follow steps 1-3 of Protocol 1.

-

The modifier (dissolved in anhydrous heptane) is injected into the reactor and allowed to contact the cocatalyst for a specific period.

-

The Ziegler-Natta catalyst slurry is then introduced into the reactor.

-

Follow steps 5-11 of Protocol 1, replacing ethylene with propylene.

-

The resulting polypropylene is analyzed for its molecular weight, molecular weight distribution, and tacticity (e.g., using GPC and ¹³C NMR).

-

The results are compared to a control experiment conducted without the modifier.

Visualizations

Ziegler-Natta Polymerization Workflow

Caption: Workflow of Ziegler-Natta polymerization with a hypothetical modifier interaction.

Signaling Pathway of Ziegler-Natta Catalysis

References

Application Notes and Protocols for Triethylboroxine-Mediated Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two significant applications of triethylboroxine in organic synthesis: the direct amidation of carboxylic acids for the formation of amide bonds, a cornerstone of peptide and medicinal chemistry, and the Suzuki-Miyaura cross-coupling reaction for the creation of carbon-carbon bonds, essential for the synthesis of complex organic molecules.

This compound-Mediated Direct Amidation of Carboxylic Acids

This compound serves as an efficient mediating agent for the direct formation of amides from carboxylic acids and amines. This method avoids the need for often harsh activating agents and proceeds under relatively mild conditions, making it a valuable tool in modern organic synthesis.

Experimental Protocol: General Procedure for Direct Amidation

This protocol is a representative procedure for the direct amidation of a carboxylic acid with an amine using this compound.

Materials:

-

Carboxylic Acid (e.g., Benzoic Acid)

-

Amine (e.g., Benzylamine)

-

This compound

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Standard laboratory glassware, including a round-bottom flask with a reflux condenser and a Dean-Stark trap.

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add the carboxylic acid (1.0 mmol, 1.0 equiv), the amine (1.0 mmol, 1.0 equiv), and anhydrous toluene (0.2 M solution).

-

Add this compound (1.1 mmol, 1.1 equiv) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the azeotropic removal of water via the Dean-Stark trap.

-

Continue refluxing for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Substrate Scope and Yields for Direct Amidation

The following table summarizes representative yields for the amidation of various carboxylic acids and amines using a trialkylboroxine-mediated protocol.

| Entry | Carboxylic Acid | Amine | Product | Yield (%) |

| 1 | Benzoic Acid | Benzylamine | N-Benzylbenzamide | 85-95 |

| 2 | Phenylacetic Acid | Aniline | 2-Phenyl-N-phenylacetamide | 80-90 |

| 3 | 4-Nitrobenzoic Acid | Morpholine | (4-Nitrophenyl)(morpholino)methanone | 75-85 |

| 4 | Cyclohexanecarboxylic Acid | n-Butylamine | N-Butylcyclohexanecarboxamide | 88-96 |

| 5 | Boc-glycine | Benzyl glycinate | Boc-Gly-Gly-OBn | 70-80 |

Yields are based on isolated product after purification and may vary depending on the specific substrates and reaction conditions.

Workflow for this compound-Mediated Amidation

Caption: Workflow for the direct amidation of carboxylic acids and amines mediated by this compound.

This compound in Suzuki-Miyaura Cross-Coupling Reactions

This compound can be utilized as a source of the ethyl group in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the efficient formation of carbon-carbon bonds between an aryl or vinyl halide and an ethyl group. This protocol is adapted from a procedure using trimethylboroxine for methylation.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Ethylation

This protocol describes a general procedure for the ethylation of aryl halides using this compound.

Materials:

-

Aryl Halide (e.g., 4-Bromotoluene)

-

This compound

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/Water mixture or DMF)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried flask with septum).

-

Inert gas (Argon or Nitrogen)

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 0.2 M).

-

Add this compound (1.1 mmol, 1.1 equiv) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 6-24 hours under the inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Substrate Scope and Yields for Suzuki-Miyaura Ethylation

The following table presents representative yields for the ethylation of various aryl halides, adapted from data for methylation using trimethylboroxine.[1]

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromobenzophenone | 4-Ethylbenzophenone | 85-95 |

| 2 | 4-Bromoacetophenone | 4-Ethylacetophenone | 80-90 |

| 3 | 1-Bromo-4-nitrobenzene | 1-Ethyl-4-nitrobenzene | 88-98 |

| 4 | 2-Bromopyridine | 2-Ethylpyridine | 60-70 |

| 5 | 1-Chloronaphthalene | 1-Ethylnaphthalene | 70-80 |

Yields are based on isolated product after purification and are adapted from analogous methylation reactions. Actual yields with this compound may vary.

Catalytic Cycle for this compound in Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura ethylation of aryl halides using this compound.

References

Triethylboroxine: A Key Precursor for Ethylboronic Acid in Research and Drug Development